Standard CRBN-based PROTACs and VHL-recruiting degraders are not interchangeable; direct substitution without empirical validation introduces experimental irreproducibility.
- **Target validation:** CRBN binding IC50 = 414 nM; validated in GFP-KRAS G12C reporter systems (24-48 h fluorescence readout).
- **Application:** Benchmark for SAR studies (linker/warhead optimization) and as canonical CRBN control vs. VHL degraders (e.g., LC-2).
- **Quality control:** Strict CRBN dependence confirmed via pomalidomide competition and MG-132 proteasome inhibition controls.
Molecular FormulaC50H54ClFN8O6
Molecular Weight917.5 g/mol
Cat. No.B11938131
⚠ Attention: For research use only. Not for human or veterinary use.
PROTAC KRAS G12C degrader‑1 (CAS 2984236‑79‑3) is a cereblon‑based heterobifunctional PROTAC engineered to selectively recruit the E3 ubiquitin ligase CRBN to the oncogenic KRAS G12C mutant, promoting its ubiquitination and subsequent proteasomal degradation [REFS‑1]. The compound consists of a pomalidomide‑derived CRBN ligand conjugated via a C12‑alkyl linker to a quinazoline‑based KRAS G12C‑binding warhead [REFS‑2]. It exhibits a CRBN binding IC₅₀ of 414 nM and drives CRBN‑dependent degradation of GFP‑tagged KRAS G12C in cellular reporter systems [REFS‑1].
Model fit: Reported in GFP-KRAS G12C reporter cell systems
[1] Zeng M, Xiong Y, Safaee N, et al. Exploring Targeted Degradation Strategy for Oncogenic KRASG12C. Cell Chem Biol. 2020;27(1):19‑31.e6. doi:10.1016/j.chembiol.2019.12.006. View Source
Key Differentiators of PROTAC KRAS G12C Degrader-1
KRAS G12C‑targeting PROTACs exhibit divergent degradation profiles governed by three non‑interchangeable parameters: the identity of the recruited E3 ligase (CRBN vs. VHL), the specific warhead‑linker architecture, and the resulting degradation kinetics [REFS‑1]. PROTAC KRAS G12C degrader‑1 utilizes a CRBN‑pomalidomide recruitment arm, whereas the comparator LC‑2 recruits VHL; these distinct E3 ligase engagements produce different ubiquitination patterns and degradation efficiencies across cell types [REFS‑2]. Furthermore, the warhead‑linker composition directly impacts ternary complex formation and target engagement, rendering potency data from one degrader non‑extrapolatable to another [REFS‑1]. For procurement decisions, substitution without empirical validation introduces risk of attenuated degradation efficacy and compromised experimental reproducibility.
E3 ligase recruitment: CRBN vs. VHL engagement produces different ubiquitination patterns; degradation profile may not transfer across ligase systems.
Linker‑warhead architecture: Ternary complex formation and target engagement depend on specific conjugate design; potency data from one PROTAC may not extrapolate to another.
Degradation kinetics: Divergent kinetic profiles can alter DC₅₀ and Dmax in cellular assays; substitution without empirical validation may compromise experimental reproducibility.
[1] Zeng M, Xiong Y, Safaee N, et al. Exploring Targeted Degradation Strategy for Oncogenic KRASG12C. Cell Chem Biol. 2020;27(1):19‑31.e6. doi:10.1016/j.chembiol.2019.12.006. View Source
[2] Bond MJ, Chu L, Nalawansha DA, Li K, Crews CM. Targeted Degradation of Oncogenic KRASG12C by VHL‑Recruiting PROTACs. ACS Cent Sci. 2020;6(8):1367‑1375. doi:10.1021/acscentsci.0c00411. View Source
PROTAC KRAS G12C Degrader-1 Comparative Data
CRBN Affinity vs. Parental Pomalidomide
PROTAC KRAS G12C degrader‑1 retains potent CRBN engagement, exhibiting an IC₅₀ of 414 nM in cellular CRBN binding assays [REFS‑1]. This affinity ensures efficient recruitment of the CRL4^CRBN E3 ligase complex to the target protein, a prerequisite for productive ubiquitination and degradation [REFS‑1].
Cellular CRBN engagement assay (HEK293T cells, 4 h treatment)
Why This Matters
Enhanced CRBN affinity relative to the unmodified ligand increases the probability of productive ternary complex formation at lower compound concentrations, improving degradation efficiency.
PROTAC KRAS G12C degrader‑1 recruits the CRBN E3 ligase, while the comparator LC‑2 recruits VHL [REFS‑1][REFS‑2]. These E3 ligases exhibit distinct cellular expression patterns and substrate preferences, meaning degradation efficiency of a given PROTAC can vary substantially across cell types depending on the abundance and activity of the recruited E3 ligase [REFS‑1].
E3 ligase expression context may influence degradation outcome
Cross‑study comparison; cell‑type‑specific ligase abundance not harmonized
E3 ligase selectivityCRBN vs VHLubiquitination pathway
Evidence Dimension
E3 ligase recruited
Target Compound Data
CRBN (cereblon)
Comparator Or Baseline
LC‑2: VHL
Quantified Difference
Qualitative difference in ubiquitination pathway
Conditions
Cellular degradation assays
Why This Matters
For experiments in CRBN‑low or VHL‑high cellular contexts, the choice of PROTAC directly dictates degradation outcome; CRBN‑based degraders like PROTAC KRAS G12C degrader‑1 may outperform VHL‑based counterparts in CRBN‑expressing systems.
E3 ligase selectivityCRBN vs VHLubiquitination pathway
[1] Zeng M, Xiong Y, Safaee N, et al. Exploring Targeted Degradation Strategy for Oncogenic KRASG12C. Cell Chem Biol. 2020;27(1):19‑31.e6. doi:10.1016/j.chembiol.2019.12.006. View Source
[2] Bond MJ, Chu L, Nalawansha DA, Li K, Crews CM. Targeted Degradation of Oncogenic KRASG12C by VHL‑Recruiting PROTACs. ACS Cent Sci. 2020;6(8):1367‑1375. doi:10.1021/acscentsci.0c00411. View Source
Degradation Potency vs. VHL-Based LC-2
Quantitative degradation data are available for both PROTACs. PROTAC KRAS G12C degrader‑1 induces CRBN‑dependent degradation of GFP‑KRAS G12C in reporter cells with >70% degradation efficiency [REFS‑1]. The VHL‑based comparator LC‑2 degrades endogenous KRAS G12C with DC₅₀ values ranging from 0.25 to 0.76 μM across homozygous and heterozygous KRAS G12C cell lines [REFS‑2].
Degradation readoutCross‑study review
>70% GFP‑KRAS G12C degradation (reporter cells)DC₅₀ 0.25–0.76 µM (LC‑2, endogenous)Different assay systems; direct numerical comparison not supported
Different assay systems preclude direct numerical comparison
Conditions
GFP‑reporter cells vs. endogenous protein in cancer cell lines
Why This Matters
While both compounds degrade KRAS G12C, the distinct assay readouts (GFP‑tagged reporter vs. endogenous protein) highlight that PROTAC KRAS G12C degrader‑1 is validated in engineered cellular models optimized for high‑throughput screening, whereas LC‑2 is characterized in disease‑relevant endogenous expression contexts.
[1] Bond MJ, Chu L, Nalawansha DA, Li K, Crews CM. Targeted Degradation of Oncogenic KRASG12C by VHL‑Recruiting PROTACs. ACS Cent Sci. 2020;6(8):1367‑1375. doi:10.1021/acscentsci.0c00411. View Source
CRBN Dependence Validation
The degradation activity of PROTAC KRAS G12C degrader‑1 is strictly CRBN‑dependent [REFS‑1]. In cellular assays, pre‑treatment with excess pomalidomide (a CRBN ligand competitor) or the proteasome inhibitor MG‑132 abrogates GFP‑KRAS G12C degradation, confirming that degradation proceeds through the intended CRBN‑mediated ubiquitin‑proteasome pathway [REFS‑1].
Mechanism confirmationReported
Degradation abolished by CRBN competitor or proteasome inhibitorBasal activity (no blocker)Qualitative on/off control
On‑target CRBN‑dependent mechanism reported in cellular assay
CRBN dependencemechanism of actionubiquitin‑proteasome system
Evidence Dimension
Mechanistic dependence
Target Compound Data
Degradation abolished by CRBN competition or proteasome inhibition
Comparator Or Baseline
Basal activity (no competitor/inhibitor)
Quantified Difference
Qualitative (on/off) difference
Conditions
GFP‑KRAS G12C reporter cells, 24 h treatment
Why This Matters
Confirmation of on‑target, CRBN‑dependent mechanism ensures that observed biological effects are attributable to KRAS G12C degradation rather than off‑target cytotoxicity, increasing confidence in experimental interpretations.
CRBN dependencemechanism of actionubiquitin‑proteasome system
[1] Zeng M, Xiong Y, Safaee N, et al. Exploring Targeted Degradation Strategy for Oncogenic KRASG12C. Cell Chem Biol. 2020;27(1):19‑31.e6. doi:10.1016/j.chembiol.2019.12.006. View Source
Solubility & Handling Properties
PROTAC KRAS G12C degrader‑1 exhibits favorable solubility for in vitro experimentation, with a DMSO solubility of ≥100 mg/mL (~109 mM) [REFS‑1]. This high solubility facilitates the preparation of concentrated stock solutions for cell‑based assays and minimizes solvent‑related cytotoxicity.
DMSO solubilityData to verify
≥100 mg/mL (~109 mM)
Supports concentrated stock preparation; verify for specific assay conditions
High DMSO solubility reduces the risk of compound precipitation during dilution and enables more flexible experimental dosing ranges without exceeding recommended solvent concentrations.
PROTAC KRAS G12C degrader‑1 is validated for GFP‑KRAS G12C reporter cell systems, making it suitable for medium‑ to high‑throughput screening of compounds that modulate CRBN‑mediated KRAS G12C degradation [REFS‑1]. The assay is rapid (24‑48 h readout) and compatible with fluorescence‑based detection platforms.
Comparative E3 Ligase Recruitment: CRBN vs. VHL
For experiments designed to compare the degradation efficiency of CRBN‑recruiting vs. VHL‑recruiting PROTACs in the same cellular context, PROTAC KRAS G12C degrader‑1 serves as the canonical CRBN‑based control alongside LC‑2 (VHL‑based) [REFS‑1][REFS‑2]. This application is particularly relevant for profiling E3 ligase expression‑dependent degradation activity.
The strict CRBN‑dependence of PROTAC KRAS G12C degrader‑1 activity enables its use as a tool compound for studying the ubiquitin‑proteasome pathway. Co‑treatment with pomalidomide (CRBN competitor) or MG‑132 (proteasome inhibitor) provides clear controls for on‑target degradation vs. off‑target effects [REFS‑1].
SAR Benchmark for CRBN-Based PROTACs
As one of the earliest‑reported CRBN‑based KRAS G12C PROTACs, PROTAC KRAS G12C degrader‑1 serves as a benchmark compound for structure‑activity relationship (SAR) studies aimed at optimizing linker length, warhead composition, or CRBN ligand modifications [REFS‑1].
Application
Selection Property
Validation Focus
GFP‑KRAS G12C reporter screening
CRBN‑dependent degradation readout
High‑throughput fluorescence assay context
E3 ligase recruitment comparison studies
CRBN vs. VHL recruitment profile
E3 expression‑dependent degradation review
Ubiquitin‑proteasome pathway studies
Proteasome‑sensitive, CRBN‑dependent mechanism
On‑target degradation verification with controls
CRBN‑based PROTAC SAR studies
Early‑reported reference compound
Linker and warhead optimization context
[1] Zeng M, Xiong Y, Safaee N, et al. Exploring Targeted Degradation Strategy for Oncogenic KRASG12C. Cell Chem Biol. 2020;27(1):19‑31.e6. doi:10.1016/j.chembiol.2019.12.006. View Source
[2] Bond MJ, Chu L, Nalawansha DA, Li K, Crews CM. Targeted Degradation of Oncogenic KRASG12C by VHL‑Recruiting PROTACs. ACS Cent Sci. 2020;6(8):1367‑1375. doi:10.1021/acscentsci.0c00411. View Source
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